8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride
Brand Name: Vulcanchem
CAS No.: 212079-30-6
VCID: VC2425115
InChI: InChI=1S/C8H14N2O.ClH/c1-10-7-2-3-8(10)5-6(4-7)9-11;/h7-8,11H,2-5H2,1H3;1H
SMILES: CN1C2CCC1CC(=NO)C2.Cl
Molecular Formula: C8H15ClN2O
Molecular Weight: 190.67 g/mol

8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride

CAS No.: 212079-30-6

Cat. No.: VC2425115

Molecular Formula: C8H15ClN2O

Molecular Weight: 190.67 g/mol

* For research use only. Not for human or veterinary use.

8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride - 212079-30-6

Specification

CAS No. 212079-30-6
Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
IUPAC Name N-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine;hydrochloride
Standard InChI InChI=1S/C8H14N2O.ClH/c1-10-7-2-3-8(10)5-6(4-7)9-11;/h7-8,11H,2-5H2,1H3;1H
Standard InChI Key XEGNNKBCZMXBOA-UHFFFAOYSA-N
SMILES CN1C2CCC1CC(=NO)C2.Cl
Canonical SMILES CN1C2CCC1CC(=NO)C2.Cl

Introduction

Chemical Identification and Properties

Chemical Identification

8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride is classified as an oxime derivative of a bicyclic amine and belongs to the category of nitrogen-containing heterocycles, which are renowned for their diverse pharmacological properties. The compound is commercially available at various purities, typically 97% or higher .

ParameterValue
CAS Number212079-30-6
Molecular FormulaC₈H₁₅ClN₂O
Molecular Weight190.67 g/mol
IUPAC NameN-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine;hydrochloride
SynonymsTropinone oxime hydrochloride
InChI KeyXEGNNKBCZMXBOA-UHFFFAOYSA-N
SMILESCN1C2CCC1CC(=NO)C2.Cl

Physical Properties

The physical characteristics of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride provide important information for handling and application purposes. Understanding these properties is essential for researchers working with this compound in laboratory settings.

PropertyDescription
Physical FormSolid
ColorBrown
SolubilitySoluble in polar solvents
Storage ConditionsStore in tightly closed containers
PackagingTypically supplied in amber glass bottles

Structural Characteristics

Molecular Structure

8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride features a distinctive bicyclic framework characteristic of tropane alkaloids. The compound's structure includes a nitrogen-bridged bicyclic system with an oxime functional group at the 3-position . This unique arrangement contributes significantly to its chemical reactivity and biological interactions.

The structural features of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride include:

  • A bicyclic framework with a nitrogen bridge

  • An oxime functional group (C=N-OH) at the 3-position

  • A methyl group attached to the nitrogen at the 8-position

  • A hydrochloride salt form, enhancing stability and solubility

Structural Significance

The bicyclic tropane scaffold is fundamental to the compound's biological activity. The nitrogen bridge provides a rigid framework that positions the functional groups in specific orientations, enhancing receptor binding specificity. The oxime group introduces hydrogen bonding capabilities that can influence interactions with biological targets.

Synthesis and Preparation

Synthetic Routes

The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride typically involves the oximation of tropinone derivatives. This process utilizes hydroxylamine hydrochloride in the presence of a base such as sodium acetate to facilitate the reaction. The stereochemical control in synthesis is critical for maintaining the correct configuration of the bicyclic framework.

The general synthetic pathway includes:

  • Preparation of tropinone or suitable tropane precursors

  • Reaction with hydroxylamine hydrochloride under basic conditions

  • Formation of the oxime intermediate

  • Conversion to the hydrochloride salt form

Reaction Conditions

The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride requires careful control of reaction conditions to optimize yield and purity. Key considerations include:

ParameterOptimal Conditions
TemperatureControlled, typically moderate (20-30°C)
pHAlkaline environment (pH 8-9)
Reaction TimeVaries based on scale, typically 4-12 hours
Solvent SystemAqueous-organic mixtures
PurificationRecrystallization from appropriate solvents

The use of aqueous sodium hydroxide can enhance reaction efficiency by providing an alkaline environment conducive to oxime formation. Proper purification techniques are essential to ensure high purity of the final product.

Chemical Reactions and Transformations

Reactivity Profile

8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride can undergo various chemical transformations due to its functional groups. The oxime moiety is particularly reactive, allowing for reduction, substitution, and rearrangement reactions.

Key reactions include:

  • Reduction to form amine derivatives

  • Beckmann rearrangement to form lactams

  • Substitution reactions at the nitrogen positions

  • Conversion to other functional groups through the oxime

Common Reagents and Mechanisms

Common reagents used in reactions with 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride include reducing agents like lithium aluminum hydride for oxime reduction, and oxidizing agents such as potassium permanganate. These reactions typically proceed through well-established mechanisms in organic chemistry.

The compound's reactivity is influenced by the electron-donating properties of the nitrogen atom and the hydrogen-bonding capabilities of the oxime group, allowing for selective transformations under appropriate conditions.

Biological Activity and Applications

Pharmacological Properties

The biological activity of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride is primarily related to its structural similarity to tropane alkaloids, which are known to interact with various neurotransmitter systems in the brain. The compound's mechanism of action involves modulation of receptor activity, influencing various physiological processes.

Research has indicated that derivatives of this compound may exhibit:

  • Kappa opioid receptor antagonism

  • Antiproliferative activity against certain cancer cell lines

  • Nematicidal properties against plant-parasitic nematodes

Research Applications

8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride is primarily used for research and development purposes, as indicated by safety data sheets . Its applications include:

  • As a building block for the synthesis of more complex molecules

  • In pharmaceutical research for developing novel therapeutic agents

  • In agricultural research for pest management studies

  • As a reference standard in analytical chemistry

The compound is specifically labeled for "research and development use only" and should be handled by qualified personnel under appropriate laboratory conditions .

Toxicological Profile

Hazard CategoryClassification
Hazard CodesXi (Irritant)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Statements26-36/37/39 (In case of contact with eyes, rinse immediately with water and seek medical advice; wear suitable protective clothing, gloves, and eye/face protection)

GHS Hazard and Precautionary Statements

The Globally Harmonized System (GHS) classifications provide standardized information about the hazards associated with 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride :

GHS Hazard StatementsDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
GHS Precautionary StatementsDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P264Wash thoroughly after handling
P302+P352IF ON SKIN: Wash with plenty of soap and water
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
SupplierProduct DescriptionPackagingPurity
Thermo Scientific8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride1g, Amber Glass Bottle97%
TRCTropinone oxime hydrochloride100mgNot specified
SynQuest LaboratoriesTropinone oxime hydrochloride2.5gNot specified
American Custom Chemicals Corporation8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-ONE OXIME HYDROCHLORIDE2.5g95.00%
MolCore8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochlorideVariousNLT 98%
SupplierQuantityPrice (USD)
TRC100mg$90
SynQuest Laboratories2.5g$96
American Custom Chemicals Corporation2.5g$798.16

These price variations reflect differences in synthesis methods, purification techniques, and quality control measures employed by different manufacturers.

Related Compounds and Comparative Analysis

Structural Analogs

Several structural analogs of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride exist, with varying modifications to the basic bicyclic framework or functional groups . Notable related compounds include:

CompoundCAS NumberSimilarity ScoreKey Differences
8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime1515-26-0Direct precursorFree base vs. hydrochloride salt
9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime6164-67-60.94Different ring size
1-Isopropylpiperidin-4-one oxime832741-00-10.94Monocyclic vs. bicyclic structure
4-(Dimethylamino)cyclohexanone oxime203985-55-10.88Simplified structure

Structure-Activity Relationships

The biological activities of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride and its analogs demonstrate the importance of specific structural features for their pharmacological effects. Research indicates that:

  • The bicyclic framework is essential for receptor binding specificity

  • Modifications to the N-substitution can enhance selectivity for different receptor types

  • The oxime functional group contributes to hydrogen bonding interactions with biological targets

  • The conversion to hydrochloride salt affects solubility and bioavailability

Future Research Directions

The unique structure and biological activities of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride suggest several promising avenues for future research:

  • Investigation of its potential as a scaffold for developing novel pharmaceutical agents

  • Exploration of structure-activity relationships through systematic modifications

  • Assessment of its utility in agricultural applications, particularly as a nematicidal agent

  • Development of improved synthetic routes for more efficient and environmentally friendly production

Research into tropane derivatives continues to be an active area in medicinal chemistry, with potential applications spanning multiple therapeutic areas.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator